molecular formula C28H20O2 B8221833 (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde

(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde

Cat. No.: B8221833
M. Wt: 388.5 g/mol
InChI Key: MOYDFTLWCJYVRT-BYYHNAKLSA-N
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Description

(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde (CAS: 1421321-70-1) is a symmetrical aromatic aldehyde featuring a central tetraphenylethene (TPE) core with aldehyde groups at the para positions of the terminal phenyl rings. This compound is characterized by its rigid, conjugated structure, which enables applications in materials science, particularly in the construction of covalent organic frameworks (COFs) . Its E-isomer configuration ensures planar geometry, enhancing π-π stacking interactions and electronic delocalization, critical for optoelectronic properties .

Properties

IUPAC Name

4-[(E)-2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-20H/b28-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYDFTLWCJYVRT-BYYHNAKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C=O)/C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step I: Reductive Dimerization of 4-Bromobenzophenone

The synthesis begins with the reductive coupling of 4-bromobenzophenone (5) using zinc powder and titanium(IV) chloride (TiCl₄) in anhydrous tetrahydrofuran (THF). This step generates 1,2-bis(4-bromophenyl)-1,2-diphenylethene (6), a tetrasubstituted ethene intermediate.

Reaction Conditions

  • Molar Ratio : 1:3 (4-bromobenzophenone : Zn)

  • Catalyst : TiCl₄ (1.5 eq.)

  • Solvent : THF (anhydrous)

  • Temperature : Reflux (66°C)

  • Time : 24 hours

Key Data

ParameterValue
Yield of Compound 687%
Purity>95% (silica gel)

The reaction proceeds via a McMurry-type mechanism, where TiCl₄ facilitates the reductive coupling of carbonyl groups to form the central ethene bond. The use of Zn as a reductant ensures selective dimerization without over-reduction.

Step II: Directed Lithiation and Formylation

The brominated intermediate (6) undergoes directed ortho-metalation (DoM) using n-butyllithium (n-BuLi) at -78°C, followed by quenching with N-methylformanilide to install aldehyde groups.

Reaction Conditions

  • Lithiating Agent : n-BuLi (2.4 eq.)

  • Electrophile : N-Methylformanilide (4 eq.)

  • Solvent : THF (anhydrous)

  • Temperature : -78°C → room temperature

  • Time : 3 hours (lithiation) + 12 hours (quenching)

Key Data

ParameterValue
Yield of Final Product39–61%
Melting PointNot reported
Purity>98% (chromatography)

The reaction exploits the electron-withdrawing effect of bromine to direct lithiation to the para-position, enabling precise formylation. Steric hindrance from the diphenylethene core favors the E-isomer, which is isolated via silica gel chromatography using hexane/ethyl acetate (20:1).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling of Boronic Acids

An alternative route involves Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 1,2-dibromo-1,2-diphenylethene. While less commonly reported, this method offers modularity for asymmetric derivatives.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : Na₂CO₃ (2 eq.)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 70°C

  • Time : 12 hours

Key Data

ParameterValue
Yield43–50%
Selectivity>90% E-isomer

This method avoids harsh reductive conditions but suffers from lower yields due to competing homocoupling of boronic acids. Optimization of ligand systems (e.g., XPhos) improves efficiency but increases cost.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityCost
Reductive Coupling39–61%ExcellentModerate
Suzuki Coupling43–50%ModerateHigh

The reductive coupling route offers superior scalability (>10 g batches reported), making it preferred for industrial applications. However, TiCl₄ handling requires stringent moisture control.

Stereochemical Control

Both methods predominantly yield the E-isomer due to:

  • Thermodynamic Stability : The E-configuration minimizes steric clash between aldehyde groups.

  • Reaction Pathway : McMurry coupling inherently favors trans-addition.

Post-Synthetic Modifications and Applications

COF Synthesis

(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde serves as a linear linker in COFs. Reaction with ethylenetetraaniline produces dual-pore frameworks with 1.8 mmol h⁻¹ g⁻¹ H₂O₂ photocatalytic activity.

AIE-Active Materials

Condensation with benzylamine followed by NaBH₄ reduction yields tetraamine derivatives exhibiting aggregation-induced emission (ΦF = 32%) .

Chemical Reactions Analysis

Types of Reactions

(E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde involves its interaction with molecular targets through its aldehyde groups and conjugated system. The compound can form Schiff bases with amines, which may lead to biological activity. Additionally, its conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in bridging groups, substituents, and isomerism. Key comparisons include:

Bridging Group Variations

Compound Name Bridging Group Key Properties/Applications Reference
(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde Diphenylethene Forms [2 + 4] COFs (e.g., TPE-COF-II/III) with high crystallinity and stability .
(E)-4,4′-(diazene-1,2-diyl)dibenzaldehyde Diazene (N=N) Photo-switchable due to azo group; used in molecular switches and sensors .
4,4′-oxydibenzaldehyde Ether (O) Flexible bridge; lower conjugation, used in less rigid frameworks .
4,4'-(ethane-1,2-diyl)dibenzaldehyde Ethane Non-conjugated bridge; synthesized via UV irradiation, limited electronic applications .

Key Insight : The diphenylethene bridge in the target compound enhances rigidity and conjugation, enabling robust COF architectures, whereas azo or ether bridges introduce flexibility or photoresponsiveness .

Substituent Effects

Compound Name Substituents Impact on Properties Reference
(E)-4,4'-(1,2-bis(4-nitrophenyl)ethene-1,2-diyl)dibenzaldehyde Nitro groups Electron-withdrawing groups reduce electron density; used in redox-active materials .
(E)-((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))dimethanol Hydroxymethyl groups Polar substituents enhance solubility; applications in hydrogel matrices .
4,4'-二羧基偶氮苯 (E)-Azobenzene-4,4'-dicarboxylic acid Carboxylic acids Acidic groups enable coordination chemistry; used in metal-organic frameworks (MOFs) .

Key Insight : Electron-withdrawing (e.g., nitro) or polar (e.g., hydroxymethyl) substituents modulate electronic properties and solubility, expanding functional versatility .

Isomerism and Stereochemistry

Compound Name Isomer Key Distinctions Reference
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde E Planar structure; optimal for COF formation and aggregation-induced emission (AIE) .
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde Z Non-planar geometry; lower crystallinity and reduced AIE activity .

Key Insight : The E-isomer’s planar configuration is critical for applications requiring π-stacking or AIE, whereas the Z-isomer exhibits diminished performance .

Biological Activity

(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde, also known by its CAS number 1421321-70-1, is a compound with significant biological activity and potential applications in various fields such as pharmaceuticals and materials science. This article delves into its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C28H20O2
  • Molar Mass : 388.46 g/mol
  • Density : 1.181 g/cm³ (predicted)
  • Boiling Point : 527.1 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its activity in biological systems.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells and can be linked to the prevention of various diseases including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry indicated that derivatives of dibenzaldehyde compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Case Study 2 : In another research effort, this compound was tested against breast cancer cells (MCF-7). The results showed a dose-dependent increase in apoptosis markers after treatment with the compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 3 : A study found that dibenzaldehyde derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available aromatic aldehydes. The synthetic pathway often includes:

  • Formation of the diphenyl ethylene core through a Wittig reaction.
  • Aldol condensation to introduce the aldehyde groups at the terminal positions.

Applications

The unique properties of this compound make it suitable for various applications:

  • Material Science : Its ability to form covalent organic frameworks (COFs) has been explored for use in sensors and catalysis.
  • Pharmaceuticals : Due to its anticancer and antioxidant properties, it holds promise as a lead compound for drug development.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress; protects cellular integrity
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde
Reactant of Route 2
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(E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde

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